4-Isopropylbenzene-1,3-diamine dihydrochloride
Description
4-Isopropylbenzene-1,3-diamine dihydrochloride (CAS: 14235-45-1) is a diamine salt derived from the aromatic compound benzene-1,3-diamine, substituted with an isopropyl group at the para position (position 4). Its molecular formula is inferred as C₉H₁₄N₂·2HCl, with a molecular weight of approximately 223.14 g/mol (calculated from the base compound, C₉H₁₄N₂: 150.22 g/mol + 2HCl: 72.92 g/mol). The dihydrochloride form enhances water solubility, making it suitable for applications requiring polar solvents.
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
4-propan-2-ylbenzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6(2)8-4-3-7(10)5-9(8)11;;/h3-6H,10-11H2,1-2H3;2*1H |
InChI Key |
CHAXCYOLIXCALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylbenzene-1,3-diamine dihydrochloride typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amine groups. The reduction can be achieved using hydrogenation or chemical reduction methods such as using zinc powder in ethanol .
Industrial Production Methods
Industrial production of 4-Isopropylbenzene-1,3-diamine dihydrochloride often involves large-scale nitration and reduction processes. The nitration is carried out under controlled conditions to ensure the selective introduction of nitro groups. The reduction process is then optimized for high yield and purity, often using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-Isopropylbenzene-1,3-diamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its amine groups.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The isopropyl group can also affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs
Key Differences :
- N-Methylation in analogs (e.g., 3575-32-4) increases lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .
Pharmaceutical Derivatives
- N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride (CAS 1838-02-4): Features a dibenzoazepine moiety linked to propane-1,3-diamine. Used in neuropharmacology due to its complex structure and affinity for neurotransmitter receptors .
- N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine Dihydrochloride: A quinazoline derivative with methoxy groups, likely targeting kinase enzymes in cancer therapy .
Comparison : The target compound’s simpler structure lacks the heterocyclic or bulky groups seen in these derivatives, limiting its direct pharmacological activity but making it a versatile intermediate .
Cosmetic/Hair Dye Compounds
- HC Blue No. 7 (CAS 83732-72-3): 6-Methoxy-N²-methylpyridine-2,3-diamine dihydrochloride. Pyridine-based, used in oxidative hair dyes for enhanced colorfastness .
- HC Blue No. 8 (CAS 22366-99-0): Anthraquinone-based, providing blue hues in permanent dyes .
Conjugated Derivatives
- N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine dihydrochloride (CAS 55413-86-0): Combines a benzyl group with propane-1,3-diamine. The extended alkyl chain allows for flexible binding in drug-receptor interactions .
- 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride : A steroid conjugate used in hormone-targeted drug delivery .
Comparison : The target compound lacks functional groups (e.g., triazoles or steroidal motifs) that enable specific targeting, highlighting its role as a foundational scaffold .
Biological Activity
4-Isopropylbenzene-1,3-diamine dihydrochloride, often referred to as a derivative of isopropylbenzene, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is primarily studied for its applications in drug development and its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
4-Isopropylbenzene-1,3-diamine dihydrochloride is characterized by the presence of two amino groups on a benzene ring substituted with an isopropyl group. Its chemical structure can influence its solubility and interaction with biological molecules, making it a candidate for various pharmacological applications.
The biological activity of 4-Isopropylbenzene-1,3-diamine dihydrochloride can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amino groups in the compound can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds that aim to modulate metabolic pathways.
- Receptor Modulation : The compound may also interact with various receptors, altering their function and leading to downstream biological effects such as changes in cell proliferation or apoptosis.
Biological Activities
Research has indicated several biological activities associated with 4-Isopropylbenzene-1,3-diamine dihydrochloride:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
- Antitumor Activity : Some studies have explored its potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
A study investigating the antimicrobial properties of 4-Isopropylbenzene-1,3-diamine dihydrochloride reported effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antimicrobial potential, particularly against Staphylococcus aureus.
Antitumor Activity
In vitro studies have shown that 4-Isopropylbenzene-1,3-diamine dihydrochloride can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These findings suggest that the compound may induce apoptosis in cancer cells and warrant further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
